5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
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Overview
Description
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is a chemical compound that features a pyrimidine ring substituted with a trimethylsilyl ethynyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trimethylsilyl Ethynyl Group: This step involves the use of trimethylsilyl acetylene in a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trimethylsilyl ethynyl group and the methanol group, which confer distinct chemical and biological properties
Properties
CAS No. |
651354-58-4 |
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Molecular Formula |
C10H14N2OSi |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
InChI Key |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
Origin of Product |
United States |
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